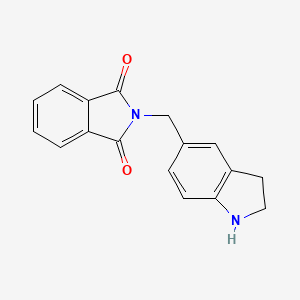

2-(2,3-Dihydro-1H-indol-5-ylmethyl)-1H-isoindole-1,3(2H)-dione

Description

Properties

IUPAC Name |

2-(2,3-dihydro-1H-indol-5-ylmethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c20-16-13-3-1-2-4-14(13)17(21)19(16)10-11-5-6-15-12(9-11)7-8-18-15/h1-6,9,18H,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEODRFPJKXVHJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1H-indol-5-ylmethyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an indole derivative, followed by a series of functional group transformations to introduce the isoindole moiety .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-indol-5-ylmethyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more saturated compound.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a precursor for synthesizing other biologically active molecules. Its derivatives have shown potential in treating various diseases, particularly in oncology and neurology. The indole framework is known for its role in many natural products with pharmacological significance.

Anticancer Activity

Research indicates that derivatives of 2-(2,3-Dihydro-1H-indol-5-ylmethyl)-1H-isoindole-1,3(2H)-dione exhibit anticancer properties. Studies have demonstrated their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds derived from this structure have been tested against multiple cancer cell lines, showing promising results in inhibiting proliferation .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored, particularly concerning neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that it may help mitigate oxidative stress and inflammation in neuronal cells, thereby protecting against neurodegeneration .

Cosmetic Applications

Due to its bioactive properties, derivatives of this compound are being investigated for use in cosmetic formulations. They may enhance skin hydration and provide anti-aging benefits by promoting collagen synthesis and reducing oxidative damage .

Case Studies

Mechanism of Action

The mechanism by which 2-(2,3-Dihydro-1H-indol-5-ylmethyl)-1H-isoindole-1,3(2H)-dione exerts its effects is likely related to its ability to interact with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and thereby influencing cellular processes. The exact pathways involved would depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(2,3-Dihydro-1H-indol-5-ylmethyl)-1H-isoindole-1,3(2H)-dione can be contextualized by comparing it with analogous isoindole-1,3-dione derivatives. Below is a detailed analysis:

Structural and Functional Comparisons

Table 1: Key Properties of 2-(2,3-Dihydro-1H-indol-5-ylmethyl)-1H-isoindole-1,3(2H)-dione and Analogues

Structural Analysis

In contrast, 2-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-1H-isoindole-1,3(2H)-dione replaces the indoline with a benzodioxin ring, introducing additional oxygen atoms that may improve solubility but reduce lipophilicity . Folpet substitutes the methylene-indoline group with a trichloromethylthio moiety, conferring fungicidal properties but raising environmental toxicity concerns .

Synthetic Routes :

- The target compound’s synthesis likely involves alkylation of isoindole-1,3-dione with a dihydroindolemethyl halide, a method inferred from related indoline derivatives .

- Compound 3 (from ) is synthesized via Claisen-Schmidt condensation , indicating distinct reactivity due to its acryloyl-phenyl substituent .

Physicochemical Properties :

- The indoline-methyl group in the target compound contributes to moderate molecular weight (278.31 g/mol), balancing bioavailability and metabolic stability.

- Folpet ’s higher molecular weight (296.56 g/mol) and chlorine content increase its environmental persistence but limit pharmaceutical applicability .

Biological Activity

2-(2,3-Dihydro-1H-indol-5-ylmethyl)-1H-isoindole-1,3(2H)-dione, also known as N-(2,3-dihydro-indol-5-ylmethyl)-phthalimide, is a complex organic compound that belongs to the class of indole derivatives. These compounds are noteworthy for their extensive biological activities and potential therapeutic applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(2,3-Dihydro-1H-indol-5-ylmethyl)-1H-isoindole-1,3(2H)-dione is C17H14N2O2 with a molecular weight of 278.31 g/mol. The compound features a fused heterocyclic ring system comprising an indole ring connected to an isoindole moiety, contributing to its unique chemical reactivity and biological activity .

1. Neuroprotective Effects

Research has indicated that derivatives of isoindoline-1,3-dione exhibit promising neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's. A study evaluated several derivatives for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), crucial enzymes involved in neurotransmission. The compound demonstrated significant inhibitory activity with IC50 values ranging from 10 to 140 μM for AChE and 11 to 80 μM for BuChE .

2. Anti-inflammatory Properties

Isoindoline derivatives have also been shown to possess anti-inflammatory properties. They modulate various pro-inflammatory factors such as inducible nitric oxide synthase (iNOS), nitric oxide (NO), and cyclooxygenase-2 (COX-2). Additionally, they enhance the expression of anti-inflammatory factors like interleukin-10 (IL-10) while inhibiting the phosphorylation of the NF-kB p65 subunit in macrophages .

3. Antibacterial Activity

The compound has been evaluated for its antibacterial properties against various bacterial strains. Studies suggest that isoindoline derivatives can inhibit bacterial growth through multiple mechanisms, although specific data on 2-(2,3-Dihydro-1H-indol-5-ylmethyl)-1H-isoindole-1,3(2H)-dione's antibacterial efficacy remain limited .

The biological activities of 2-(2,3-Dihydro-1H-indol-5-ylmethyl)-1H-isoindole-1,3(2H)-dione are attributed to its ability to interact with various biological targets:

Acetylcholinesterase Inhibition

The compound acts as an AChE inhibitor by binding to the enzyme's active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in treating Alzheimer's disease .

Modulation of Inflammatory Pathways

The compound's anti-inflammatory effects are likely due to its ability to inhibit the expression of inflammatory cytokines and enzymes involved in the inflammatory response. This modulation can help alleviate symptoms associated with chronic inflammatory conditions .

Case Studies

Several studies have focused on synthesizing and evaluating the biological activities of isoindoline derivatives:

| Study | Compound | Activity | IC50 Values |

|---|---|---|---|

| Study A | Derivative I | AChE Inhibition | 1.12 μM |

| Study B | Derivative III | BuChE Inhibition | 21.24 μM |

| Study C | Various Derivatives | Anti-inflammatory | Not specified |

These studies highlight the potential of isoindoline derivatives as therapeutic agents in neurodegenerative diseases and inflammatory disorders .

Q & A

Basic Research Questions

Q. How is the crystal structure of 2-(2,3-Dihydro-1H-indol-5-ylmethyl)-1H-isoindole-1,3(2H)-dione determined, and what software tools are commonly used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the primary method for structural determination. The compound’s lattice parameters, bond lengths, and angles are refined using programs like SHELXL (for small-molecule refinement) and visualized via ORTEP-3 for graphical representation. The WinGX suite integrates these tools for workflow efficiency . For example, analogous isoindole-dione derivatives have been resolved with SHELXL, achieving R-factors < 0.05, indicating high precision .

Q. What synthetic routes are reported for isoindole-dione derivatives, and how is purity validated?

- Methodological Answer : Synthesis often involves nucleophilic substitution or condensation reactions, such as coupling indole derivatives with phthalimide precursors. Purity is validated via HPLC, NMR, and elemental analysis. For example, related compounds (e.g., 5-fluoro-1H-indole-2,3-dione derivatives) were synthesized using thiosemicarbazone condensation, with structures confirmed by SC-XRD and spectral data . Recrystallization in DMF/acetic acid mixtures is a common purification step .

Q. What spectroscopic techniques are critical for characterizing this compound’s functional groups?

- Methodological Answer :

- FT-IR : Confirms carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and NH/CH vibrations.

- NMR : ¹H NMR identifies indole/isoindole proton environments (δ 7.0–8.5 ppm for aromatic protons; δ 4.0–5.0 ppm for methylene bridges).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₇H₁₃N₂O₃: calc. 295.29, observed 295.3) .

Advanced Research Questions

Q. How do experimental data contradictions arise in structure-activity relationship (SAR) studies of isoindole-dione analogs, and how are they resolved?

- Methodological Answer : Contradictions may stem from differing substituent effects on bioactivity or crystallographic packing. For example, 4-amino-substituted analogs (e.g., pomalidomide derivatives) show variable binding to cereblon protein due to stereoelectronic effects . Resolution involves:

- Computational Modeling : Density Functional Theory (DFT) to compare electronic profiles.

- Crystallographic Overlays : Superimpose structures (e.g., using Mercury or OLEX2) to identify steric clashes or conformational flexibility .

Q. What experimental design considerations are critical for optimizing the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. Isoindole-diones are prone to hydrolysis at extremes (pH < 2 or > 9).

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition (e.g., melting points >200°C suggest solid-state stability) .

- Light Sensitivity : UV-Vis spectroscopy under accelerated light stress (ICH Q1B guidelines) to detect photodegradants .

Q. How can computational methods predict binding interactions between this compound and biological targets (e.g., kinases or receptors)?

- Methodological Answer :

- Molecular Docking : Use software like MOE or AutoDock to model interactions with target proteins (e.g., indole-diones binding to ATP pockets in kinases). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- Pharmacophore Mapping : Identify critical H-bond acceptors (carbonyl groups) and hydrophobic regions (indole/isoindole rings) for scaffold optimization .

Data Contradiction Analysis

Q. How are discrepancies in crystallographic data (e.g., bond-length variations) reconciled across studies?

- Methodological Answer : Variations arise from temperature, resolution, or refinement protocols. For example:

- Temperature Effects : Low-temperature (90 K) studies reduce thermal motion, improving precision (e.g., C=O bond lengths: 1.21 ± 0.02 Å vs. 1.23 Å at 298 K) .

- Refinement Software : SHELXL’s aspherical scattering models yield more accurate geometries than older programs .

Q. Why do synthetic yields vary significantly across reported methods for isoindole-dione derivatives?

- Methodological Answer : Key factors include:

- Reagent Stoichiometry : Excess phthalic anhydride improves yields in condensation reactions.

- Catalyst Choice : Lewis acids (e.g., ZnCl₂) vs. organocatalysts (e.g., DMAP) affect reaction rates and byproduct formation .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

Tables

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 295.29 g/mol | |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| Melting Point | >200°C (decomposes) | |

| Key IR Absorptions (C=O) | 1705 cm⁻¹, 1740 cm⁻¹ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.